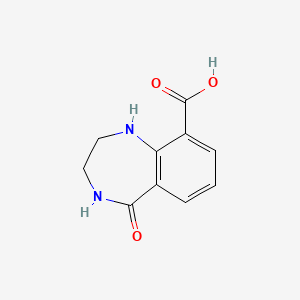![molecular formula C14H16N2O B2737644 N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide CAS No. 2411270-02-3](/img/structure/B2737644.png)
N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide, also known as CBPYMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CBPYMA is a member of the but-2-ynamide family and is a selective inhibitor of protein arginine methyltransferase 5 (PRMT5).
Mécanisme D'action
N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide inhibits PRMT5 by binding to its active site, preventing the enzyme from catalyzing the methylation of its substrates. PRMT5 is known to methylate a variety of proteins, including histones and transcription factors, which play important roles in gene expression. By inhibiting PRMT5, N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide can alter the expression of genes involved in cell proliferation and differentiation, leading to anti-tumor effects.
Biochemical and Physiological Effects:
N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide has been shown to induce apoptosis (programmed cell death) in cancer cells by altering the expression of genes involved in cell cycle regulation and DNA repair. In addition, N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide has been found to inhibit the growth and migration of cancer cells, as well as the formation of blood vessels that supply tumors with nutrients. N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide has several advantages for use in laboratory experiments. It is a selective inhibitor of PRMT5, meaning it does not affect other enzymes that may have similar functions. N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide is also stable and can be easily synthesized in large quantities. However, N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide has limitations in terms of its solubility and toxicity. It may require the use of organic solvents to dissolve, which can affect the results of some assays. Additionally, N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide has been found to be toxic to some cell types at high concentrations.
Orientations Futures
There are several potential future directions for research on N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide. One area of interest is the development of N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide analogs with improved solubility and reduced toxicity. Additionally, N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide may be used in combination with other anti-cancer agents to enhance their efficacy. Further studies on the mechanism of action of N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide may also lead to the identification of new targets for cancer therapy. Finally, N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide may have potential applications in the treatment of other diseases beyond cancer, such as inflammatory and autoimmune disorders.
Méthodes De Synthèse
N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide can be synthesized through a multi-step process, starting with the reaction of 4-pyridinemethanol with cyclobutylcarbonyl chloride to form the intermediate compound, 4-(cyclobutylcarbonyl)pyridine. This intermediate is then reacted with propargylamine to form the final product, N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide.
Applications De Recherche Scientifique
N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide has been found to be a potent inhibitor of PRMT5, an enzyme that plays a critical role in the regulation of gene expression, cell differentiation, and proliferation. PRMT5 inhibition by N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide has been shown to have anti-tumor effects in several cancer cell lines, including leukemia, lymphoma, and lung cancer. Additionally, N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-[cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-2-4-13(17)16-14(11-5-3-6-11)12-7-9-15-10-8-12/h7-11,14H,3,5-6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPMLLZXCOQWTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C1CCC1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Cyclobutyl(pyridin-4-yl)methyl]but-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-[1-butanoyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2737561.png)
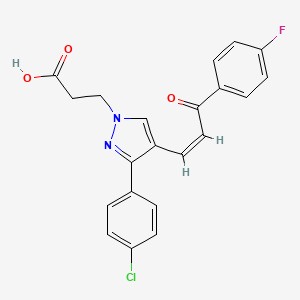
![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methoxybenzamide](/img/structure/B2737564.png)
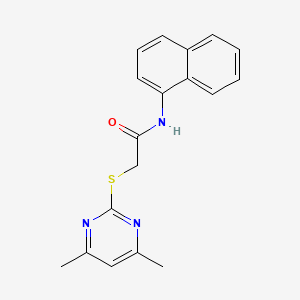
![3-Methyl-7-[(3-methylphenyl)methyl]-8-octylsulfanylpurine-2,6-dione](/img/no-structure.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B2737571.png)
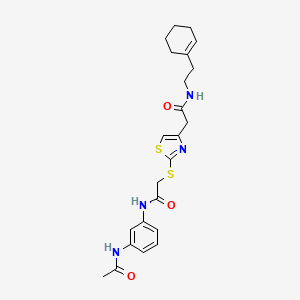
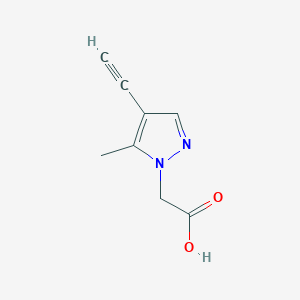
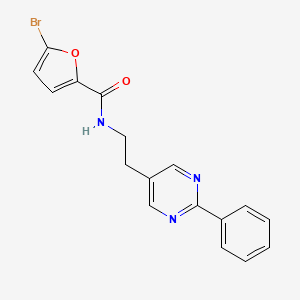
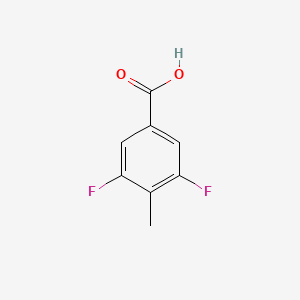
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2737581.png)
![Ethyl 2-chloro-2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B2737583.png)
